cPLA2α Inhibitory Activity: A 100 µM Reference Point for Structure-Activity Studies
3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid demonstrates an IC50 of 100,000 nM (100 µM) against human cytosolic phospholipase A2α (cPLA2α) isolated from U937 cell cytoplasm [1]. This value serves as a critical benchmark: it is approximately 500-fold less potent than optimized sulfamoyl benzoic acid derivatives 85 and 88, which achieve submicromolar IC50 values [2]. The compound's defined, albeit low, potency makes it an ideal negative control or reference compound in cPLA2α inhibitor screening cascades, and its unique 4-methyl substitution pattern provides a distinct SAR data point compared to the 4-unsubstituted analog 3-[(4-fluorophenyl)sulfamoyl]benzoic acid.
| Evidence Dimension | cPLA2α inhibition (IC50) |
|---|---|
| Target Compound Data | 100,000 nM (100 µM) |
| Comparator Or Baseline | Optimized sulfamoyl benzoic acid derivatives (e.g., compounds 85 and 88) |
| Quantified Difference | ~500-fold less potent than submicromolar inhibitors (e.g., 0.2 µM vs 100 µM) |
| Conditions | cPLA2α isolated from human U937 cell cytoplasm; assessed by suppression of [14C]arachidonic acid release |
Why This Matters
This quantitative data defines the compound's position in cPLA2α inhibitor SAR, enabling researchers to use it as a validated low-potency reference standard or to study the impact of the 4-methyl substitution on target engagement.
- [1] BindingDB. (2016). BDBM50056720 (CHEMBL3326958): Affinity Data for Cytosolic Phospholipase A2 (Human). IC50: 1.00E+5 nM. View Source
- [2] Hieke, M., Rödl, C. B., Steinhilber, D., & Proschak, E. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975-992. View Source
